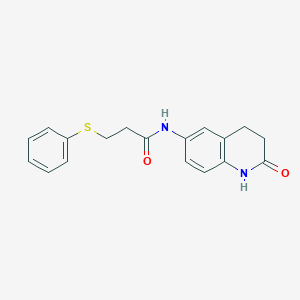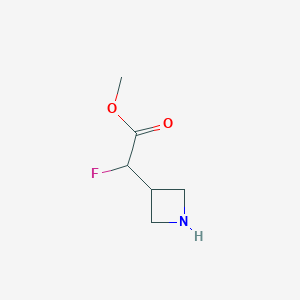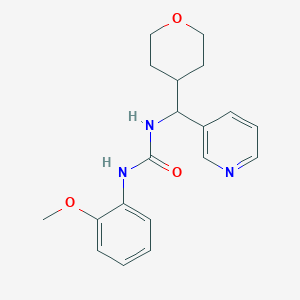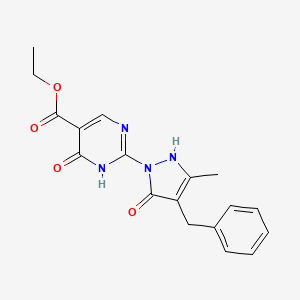
N-(2-氧代-1,2,3,4-四氢喹啉-6-基)-3-(苯基硫基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives involves complex reactions, including halogenated hydrocarbon amination, to produce target molecules with precise structural characteristics. These processes are meticulously designed to yield compounds with desired properties and activities, as demonstrated in the synthesis of related compounds such as N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, showcasing the intricate steps involved in obtaining these specialized molecules (Bai et al., 2012).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by specific spatial arrangements and bond lengths, often determined through methods such as X-ray diffraction. For instance, studies have shown that the crystal structure of related compounds can reveal detailed insights into the molecule's geometry, including bond lengths and angles, which are essential for understanding its reactivity and interactions (Junzo Hirano et al., 2004).
Chemical Reactions and Properties
Tetrahydroquinoline derivatives participate in various chemical reactions, leading to the formation of new compounds with diverse properties. For example, the reaction with methyl iodide or phenylhydrazine can lead to the synthesis of new derivatives, demonstrating the compound's versatility in chemical synthesis and its potential to undergo transformations under specific conditions (E. A. Al-Taifi et al., 2016).
科学研究应用
抗肿瘤活性和作用机制
研究表明,具有2-氧喹啉结构的化合物对各种癌细胞系(如A549(人肺腺癌细胞)、HeLa(人宫颈癌细胞)、MCF-7(人乳腺癌细胞)和U2OS(人骨肉瘤细胞))表现出中高水平的抗肿瘤活性。一个显著的作用机制包括将HeLa细胞阻滞在S和G2阶段,并伴随凋亡,通过各种细胞和分子分析得到确认(Fang et al., 2016)。
合成和结构分析
含喹啉结构的新衍生物的合成突显了这些化合物在创造潜在药理剂方面的战略应用。通过X射线衍射和核磁共振光谱等技术进行详细的合成方法和结构分析是理解有助于其生物活性的化学和物理特性的基础(Bai et al., 2012)。
分子对接研究
分子对接研究对于预测这些化合物与生物靶点的相互作用至关重要,为了解它们在分子水平上的作用机制提供了见解。例如,某些喹唑啉酮类似物显示出广谱抗肿瘤活性和对特定癌细胞系的选择性活性,为靶向癌症治疗研究提供了基础(Al-Suwaidan et al., 2016)。
用于ADP核糖基化研究的化学探针
含喹唑啉酮结构的化合物已被确认为特定生化过程(如ARTD3/PARP3的ADP核糖基化)的有效抑制剂。这种应用在研究ADP核糖基化在细胞过程和疾病中的作用方面具有重要意义(Lindgren et al., 2013)。
抗菌和抗真菌性能
合成和评估含喹啉衍生物的化合物的抗菌和抗真菌性能突显了它们在应对耐药微生物菌株方面的潜力。对这些应用的研究对于在抗击传染病方面开发新的治疗剂具有关键意义(Gholap et al., 2007)。
属性
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-17-9-6-13-12-14(7-8-16(13)20-17)19-18(22)10-11-23-15-4-2-1-3-5-15/h1-5,7-8,12H,6,9-11H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJXIMUVHGQEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenylthio)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2496820.png)

![5-Ethyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2496824.png)
![3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496826.png)
![N-(4-acetylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2496828.png)




![1-Oxa-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496835.png)
![N-(3-{[2-(2,5-dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2496836.png)